molecular formula C21H20N2O5 B11022474 2-cyclopropyl-N-(3,4-dimethoxybenzyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

2-cyclopropyl-N-(3,4-dimethoxybenzyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B11022474
M. Wt: 380.4 g/mol
InChI Key: PMHWITHILXZVLO-UHFFFAOYSA-N
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Description

2-cyclopropyl-N-(3,4-dimethoxybenzyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a dimethoxybenzyl group, and an isoindole carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N-(3,4-dimethoxybenzyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the isoindole core, introduction of the cyclopropyl group, and attachment of the dimethoxybenzyl moiety. Common reagents used in these reactions include cyclopropylamine, 3,4-dimethoxybenzyl chloride, and various catalysts and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-N-(3,4-dimethoxybenzyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule with other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

2-cyclopropyl-N-(3,4-dimethoxybenzyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe to study specific biological pathways or as a ligand for binding studies.

    Medicine: Research into its pharmacological properties could reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.

    Industry: The compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism by which 2-cyclopropyl-N-(3,4-dimethoxybenzyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to interact with these targets in a specific manner, potentially leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-cyclopropyl-N-(3,4-dimethoxybenzyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H20N2O5

Molecular Weight

380.4 g/mol

IUPAC Name

2-cyclopropyl-N-[(3,4-dimethoxyphenyl)methyl]-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C21H20N2O5/c1-27-17-8-3-12(9-18(17)28-2)11-22-19(24)13-4-7-15-16(10-13)21(26)23(20(15)25)14-5-6-14/h3-4,7-10,14H,5-6,11H2,1-2H3,(H,22,24)

InChI Key

PMHWITHILXZVLO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4CC4)OC

Origin of Product

United States

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